3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline
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Overview
Description
3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline is a complex organic compound that belongs to the furoquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, a dimethoxyphenyl group, and a furoquinoxaline core
Preparation Methods
The synthesis of 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furoquinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination is usually carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the dimethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where the dimethoxyphenyl boronic acid is coupled with the brominated furoquinoxaline core in the presence of a palladium catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to modify the furoquinoxaline core.
Coupling reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline has a wide range of scientific research applications:
Organic electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties.
Medicinal chemistry: Researchers are exploring its potential as a pharmacophore in the design of new drugs, particularly for its anticancer and antimicrobial activities.
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline varies depending on its application. In organic electronics, its electronic properties are attributed to the delocalization of electrons across the furoquinoxaline core, which facilitates efficient charge transport . In medicinal chemistry, its biological activity is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline can be compared with other furoquinoxaline derivatives, such as dibenzo[f,h]furo[2,3-b]quinoxaline and furo[2’,3’:5,6]pyrazino[2,3-f][1,10]phenanthroline These compounds share similar core structures but differ in their substituents, which can significantly impact their electronic and optical properties
Properties
CAS No. |
88051-12-1 |
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Molecular Formula |
C18H13BrN2O3 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-bromo-2-(3,4-dimethoxyphenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H13BrN2O3/c1-22-13-8-7-10(9-14(13)23-2)17-15(19)16-18(24-17)21-12-6-4-3-5-11(12)20-16/h3-9H,1-2H3 |
InChI Key |
HAFVEXHBIZFPRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br)OC |
Origin of Product |
United States |
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